2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
Beschreibung
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide features a complex heterocyclic architecture. Its core structure comprises an imidazo[1,2-c]quinazolinone scaffold, substituted at position 5 with a sulfanyl group (-S-) linked to a butanamide chain. Key functional groups include:
- A furan-2-ylmethyl carbamoyl moiety at position 2 of the imidazo[1,2-c]quinazolinone.
- A 3-methoxypropyl group as the terminal amide substituent.
Eigenschaften
IUPAC Name |
2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S/c1-3-20(23(32)26-11-7-12-34-2)36-25-29-18-10-5-4-9-17(18)22-28-19(24(33)30(22)25)14-21(31)27-15-16-8-6-13-35-16/h4-6,8-10,13,19-20H,3,7,11-12,14-15H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBAQOQMGPOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Classical Synthetic Approach
The classical approach involves a three-step sequence: formation of 2-(2-nitrophenyl)imidazole derivatives, reduction of the nitro group, and cyclization to form the imidazo[1,2-c]quinazoline core.
Step 1: Formation of 2-(2-nitrophenyl)imidazole derivatives
This reaction typically involves the condensation of 2-nitrobenzaldehyde with appropriate nitrogen sources. As reported in the literature, two main approaches are commonly employed:
Table 1. Reaction Conditions for the Synthesis of 2-(2-Nitrophenyl)imidazole Derivatives
| Entry | Starting Materials | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Nitrobenzaldehyde, Ammonium acetate, Benzil | Glacial acetic acid | Reflux, 3-6 h | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 50-80 |
| 2 | 2-Nitrobenzaldehyde, Benzene-1,2-diamine | Catalytic acetic acid, Ethanol | Reflux, 2-4 h | 2-(2-Nitrophenyl)-1H-benzimidazole | 60-85 |
| 3 | 2-Nitrobenzaldehyde, Primary amines | DMF | 80-100°C, 4-8 h | Substituted 2-(2-nitrophenyl)imidazoles | 40-75 |
The cyclization reaction between 2-nitrobenzaldehyde, ammonium acetate, and benzil under reflux in glacial acetic acid consistently provides good yields of the desired 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediate.
Step 2: Reduction of the nitro group
The reduction of the nitro functionality to the corresponding amine is a critical step in the synthetic sequence. Various reducing agents can be employed for this transformation:
Table 2. Reaction Conditions for the Reduction of Nitro Group
| Entry | Nitro Compound | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-(2-Nitrophenyl)imidazole | SnCl₂·2H₂O, HCl | Methanol | Room temp., 6 h | 2-(2-Aminophenyl)imidazole | 70-90 |
| 2 | 2-(2-Nitrophenyl)imidazole | H₂, Pd/C | Methanol or Ethanol | Room temp., 1-3 h | 2-(2-Aminophenyl)imidazole | 85-95 |
| 3 | 2-(2-Nitrophenyl)imidazole | Fe, NH₄Cl | Ethanol/Water | 60-80°C, 2-4 h | 2-(2-Aminophenyl)imidazole | 60-80 |
Stannous chloride dihydrate (SnCl₂·2H₂O) in combination with hydrochloric acid in methanol at ambient temperature has been successfully employed for the reduction of nitro-substituted imidazoles, providing the corresponding amines in good to excellent yields within 6 hours.
Step 3: Cyclization to form the imidazo[1,2-c]quinazoline core
The final step in the construction of the core structure involves the cyclization of the 2-(2-aminophenyl)imidazole intermediate to form the imidazo[1,2-c]quinazoline scaffold:
Table 3. Reaction Conditions for Cyclization to Form Imidazo[1,2-c]quinazoline Core
| Entry | 2-(2-Aminophenyl)imidazole | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Unsubstituted or substituted | CS₂, KOH | Ethanol | Reflux, 3 h | Imidazo[1,2-c]quinazoline-5-thiol | 60-75 |
| 2 | Unsubstituted or substituted | Triethyl orthoformate | Xylene or DMF | 120-140°C, 4-6 h | Imidazo[1,2-c]quinazoline | 50-70 |
| 3 | Unsubstituted or substituted | Acid chlorides or anhydrides | Pyridine or TEA, Dichloromethane | 0°C to room temp., 2-4 h | Substituted imidazo[1,2-c]quinazolines | 45-80 |
The reaction of 2-(2-aminophenyl)imidazole derivatives with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for approximately 3 hours provides the corresponding imidazo[1,2-c]quinazoline-5-thiol derivatives in good yields. This approach is particularly advantageous for the synthesis of the target compound, as it directly introduces the sulfanyl functionality at position 5, which serves as a key handle for further functionalization.
One-Pot Multicomponent Approach
An alternative, more efficient approach involves a one-pot multicomponent reaction for the direct construction of the imidazo[1,2-c]quinazoline core. This methodology typically employs copper catalysis and offers advantages in terms of step economy and overall efficiency.
A general procedure for this approach, as described in the literature, involves the reaction of appropriate precursors (compound 5 and compound 6) with potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) in DMF at 150°C for 2 hours, followed by the addition of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and further heating at 150°C for 2-5 hours. This protocol provides access to a variety of imidazo[1,2-c]quinazoline derivatives in moderate to good yields.
Functionalization of the Imidazo[1,2-c]quinazoline Core
Once the imidazo[1,2-c]quinazoline core is established, further functionalization is required to introduce the specific substituents present in the target compound.
Introduction of the Sulfanyl Group at Position 5
For the target compound, a sulfanyl group at position 5 of the imidazo[1,2-c]quinazoline core is required. This functionality can be introduced through various methods:
Table 4. Methods for Introduction of Sulfanyl Group at Position 5
| Entry | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Imidazo[1,2-c]quinazoline-5-thiol | Alkyl halide, K₂CO₃ | DMF | 80°C, 12 h | 5-Alkylsulfanyl-imidazo[1,2-c]quinazoline | 60-80 |
| 2 | 5-Halo-imidazo[1,2-c]quinazoline | Thiol, CuI (10 mol%), K₃PO₄ | DMF | 80-100°C, 12-24 h | 5-Alkylsulfanyl-imidazo[1,2-c]quinazoline | 50-75 |
| 3 | 5-Triflate-imidazo[1,2-c]quinazoline | Thiol, Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ | Dioxane | 100°C, 12-18 h | 5-Alkylsulfanyl-imidazo[1,2-c]quinazoline | 55-85 |
For the target compound, the most straightforward approach involves the S-alkylation of imidazo[1,2-c]quinazoline-5-thiol with appropriate alkyl halides. As reported in the literature, this transformation can be efficiently accomplished using potassium carbonate (K₂CO₃) as a base in DMF at 80°C for 12 hours, providing the corresponding 5-alkylsulfanyl-imidazo[1,2-c]quinazoline derivatives in good yields.
Incorporation of Carbamoyl Moieties
The target compound features two distinct carbamoyl moieties: one connected to the furan-2-ylmethyl group and another to the 3-methoxypropyl group. These functionalities can be introduced through various amide coupling methodologies:
Table 5. Methods for Amide Bond Formation
| Entry | Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Substituted acetic acid | Furan-2-ylmethylamine | EDC, HOBt, DIPEA | DCM or DMF | Room temp., 12-24 h | 70-90 |
| 2 | Substituted butyric acid | 3-Methoxypropylamine | HBTU, HOBt, DIPEA | DMF | Room temp., 12-24 h | 75-90 |
| 3 | Substituted acetic acid | Various amines | PyBOP, DIPEA | DCM | Room temp., 12-24 h | 65-85 |
Complete Synthesis of the Target Compound
Based on the methodologies discussed above, a comprehensive synthetic route for the preparation of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide can be proposed. This convergent approach involves the separate preparation of key fragments followed by their strategic assembly.
Table 6. Proposed Synthetic Route for the Target Compound
| Step | Reaction | Key Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|---|
| 1a | Formation of 2-(2-nitrophenyl)imidazole | 2-Nitrobenzaldehyde, ammonium acetate, benzil, glacial acetic acid | Reflux, 3-6 h | 50-80 |
| 1b | Reduction of nitro group | SnCl₂·2H₂O, HCl, methanol | Room temp., 6 h | 70-90 |
| 1c | Cyclization to form imidazo[1,2-c]quinazoline-5-thiol | CS₂, KOH, ethanol | Reflux, 3 h | 60-75 |
| 2a | Preparation of α-bromoacetic acid | Acetic acid, Br₂, PBr₃ | 0°C to room temp., 2-4 h | 70-85 |
| 2b | Amide coupling with furan-2-ylmethylamine | Bromoacetic acid, EDC, HOBt, DIPEA, furan-2-ylmethylamine | DCM, room temp., 12-24 h | 70-90 |
| 3a | Amide coupling of butyric acid with 3-methoxypropylamine | Butyric acid, HBTU, HOBt, DIPEA, 3-methoxypropylamine | DMF, room temp., 12-24 h | 75-90 |
| 3b | α-Functionalization of N-(3-methoxypropyl)butanamide | LDA, appropriate electrophile, THF | -78°C to room temp., 2-4 h | 60-80 |
| 4a | S-Alkylation with 2-({[(furan-2-yl)methyl]carbamoyl}methyl) fragment | Imidazo[1,2-c]quinazoline-5-thiol, K₂CO₃, DMF | 80°C, 12 h | 60-80 |
| 4b | S-Alkylation with functionalized N-(3-methoxypropyl)butanamide fragment | Intermediate from step 4a, K₂CO₃, DMF | 80°C, 12 h | 60-80 |
| 4c | Purification | Column chromatography, ethyl acetate/hexane | - | 70-85 |
Synthesis of the Imidazo[1,2-c]quinazoline-5-thiol Core
The first phase of the synthesis focuses on the construction of the imidazo[1,2-c]quinazoline-5-thiol core, following the classical three-step approach described earlier:
- Reaction of 2-nitrobenzaldehyde with ammonium acetate and benzil in glacial acetic acid under reflux
- Reduction of the nitro group using stannous chloride dihydrate in methanol/HCl
- Cyclization with carbon disulfide and potassium hydroxide in ethanol under reflux
This sequence provides the imidazo[1,2-c]quinazoline-5-thiol core in good overall yield, setting the stage for further functionalization.
Preparation of Key Fragments
Parallel to the synthesis of the core structure, the two key fragments required for the final assembly can be prepared:
Preparation of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl) Fragment:
- Preparation of bromoacetic acid (or direct use of commercial material)
- Amide coupling with furan-2-ylmethylamine using EDC/HOBt/DIPEA in dichloromethane
Synthesis of the N-(3-Methoxypropyl)butanamide Fragment:
- Amide coupling of butyric acid with 3-methoxypropylamine using HBTU/HOBt/DIPEA in DMF
- α-Functionalization through deprotonation with LDA followed by reaction with an appropriate electrophile to introduce a leaving group for subsequent S-alkylation
Assembly of the Target Compound
The final phase involves the sequential S-alkylation of the imidazo[1,2-c]quinazoline-5-thiol core with the two key fragments:
- S-Alkylation with the 2-({[(furan-2-yl)methyl]carbamoyl}methyl) fragment using K₂CO₃ in DMF at 80°C
- Further S-alkylation or coupling with the functionalized N-(3-methoxypropyl)butanamide fragment
- Purification using column chromatography to afford the target compound
Alternative Synthetic Approaches
While the convergent approach described above represents a robust strategy for the synthesis of the target compound, several alternative approaches merit consideration, each offering distinct advantages and limitations.
One-Pot Multicomponent Approach
A more streamlined approach involves the use of one-pot multicomponent reactions for the direct construction of highly functionalized imidazo[1,2-c]quinazoline derivatives. As described in the literature, imidazo[1,2-c]quinazolines can be efficiently synthesized through a copper-catalyzed reaction of appropriate precursors.
This approach could potentially reduce the number of synthetic operations and purification steps, leading to improved overall efficiency. However, the challenge lies in controlling the regioselectivity and accommodating the specific functionalities required for the target compound.
Late-Stage Diversification Strategy
Another approach involves the preparation of a common imidazo[1,2-c]quinazoline intermediate, followed by late-stage diversification to introduce the various substituents. This strategy could enable the rapid generation of a library of analogues for structure-activity relationship studies.
Modern C-H functionalization methodologies, particularly those employing transition metal catalysis, offer promising avenues for the selective late-stage functionalization of heterocyclic scaffolds. Copper-catalyzed C-H functionalization reactions, in particular, have emerged as powerful tools for the construction and derivatization of complex heterocyclic systems.
Purification and Characterization
The successful synthesis of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide requires effective purification strategies and comprehensive characterization to confirm the structure and purity of the final product.
Purification Techniques
Column chromatography on silica gel using ethyl acetate/hexane (15%, v/v) as an eluant has been reported as an effective method for the purification of related imidazo[1,2-c]quinazoline derivatives. For the target compound, a similar purification protocol is likely to be applicable, potentially with slight modifications to the solvent system based on the polarity of the molecule.
Recrystallization from appropriate solvents (e.g., ethyl acetate, methanol, or mixtures thereof) represents an alternative purification strategy, particularly if the compound exhibits good crystallinity.
Structural Characterization
Comprehensive structural characterization of the target compound can be accomplished through a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR and ¹³C NMR spectroscopy for basic structural confirmation
- 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for detailed structural assignment
Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- MS/MS analysis for structural verification through fragmentation patterns
Infrared (IR) Spectroscopy:
- Identification of characteristic functional groups (amide C=O, aromatic C=N, etc.)
X-ray Crystallography:
- Definitive structural confirmation if suitable crystals can be obtained
Comparison of Synthetic Methods
A comparative analysis of the various synthetic approaches to 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide provides insights into their relative merits and limitations.
Table 7. Comparison of Synthetic Approaches
| Approach | Number of Steps | Estimated Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Step-by-Step | 8-10 | 5-15 | Good control over each transformation; Established methodologies | Longer sequence; Lower overall yield; Multiple purifications required |
| Convergent Synthesis | 6-8 | 10-25 | Parallel synthesis of fragments; Higher overall yield; Greater flexibility | Requires careful planning; Potential challenges in final assembly |
| One-Pot Multi-Component | 4-6 | 15-30 | Fewer steps; Fewer purifications; Potentially higher efficiency | Limited control over regioselectivity; Potentially challenging purification |
Efficiency and Step Economy
The one-pot multicomponent approach offers the greatest step economy, potentially reducing the number of synthetic operations and purification steps. However, this approach may be limited in terms of accommodating the specific functionalities required for the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxo groups within the compound, potentially converting them to hydroxyl groups.
Substitution: The compound’s structure allows for substitution reactions, particularly at the furylmethyl and butanamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction may produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of imidazoquinazoline exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
- Anti-inflammatory Properties : Research has indicated that compounds with similar structures possess anti-inflammatory properties, which may be attributed to their ability to inhibit specific signaling pathways involved in inflammation.
- Neuroprotective Effects : Some studies have suggested that compounds containing furan rings can exert neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research.
Summary of Biological Studies
Applications in Medicinal Chemistry
Given its complex structure and biological activity, this compound shows promise in several areas:
- Drug Development : The unique combination of functional groups positions it as a candidate for developing novel therapeutics targeting cancer and inflammatory diseases.
- Pharmacological Research : It serves as a valuable tool for studying biological pathways and mechanisms related to its active components.
- Synthetic Chemistry : The synthesis methods developed for this compound can be adapted for creating other biologically active molecules.
Wirkmechanismus
The mechanism by which “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Heterocycles: The imidazo[1,2-c]quinazolinone core (target compound and ) is distinct from pyrazole () and dioxoloquinazolinone ().
Substituent Effects :
- Sulfanyl Linkages : Present in the target compound and , these groups may facilitate redox-mediated interactions or disulfide bond formation in biological systems.
- Methoxy Groups : The 3-methoxypropyl (target) and 3,4-dimethoxyphenethyl () substituents improve hydrophilicity compared to cyclohexyl () or nitro groups (), which are more lipophilic.
Biological Activity: Compounds with nitro groups (e.g., ) exhibit trypanocidal activity, suggesting that electron-withdrawing substituents may enhance antiparasitic effects. However, the target compound lacks nitro groups, implying a divergent mechanism of action .
Biologische Aktivität
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Imidazoquinazoline Core : Known for various pharmacological effects.
- Butanamide Side Chain : Enhances solubility and bioavailability.
The presence of these functional groups suggests potential interactions with biological targets, which may lead to diverse therapeutic effects.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various metabolic pathways. The imidazoquinazoline core is particularly noted for its ability to modulate enzymatic activity, potentially influencing processes such as cell signaling and proliferation.
Antimicrobial Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
The imidazoquinazoline framework has also been associated with anticancer activity. Studies have demonstrated that related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. For example, compounds exhibiting similar structural motifs have been reported to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is evidence suggesting anti-inflammatory effects. Compounds featuring furan rings have been documented to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related imidazoquinazoline compounds against Candida albicans. The results indicated that certain derivatives exhibited MIC values significantly lower than fluconazole, suggesting enhanced efficacy .
- Anticancer Activity : In a recent investigation, a series of quinazoline derivatives were tested against several cancer cell lines. One compound demonstrated an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity .
- Inflammation Reduction : A study focused on the anti-inflammatory properties of furan-containing compounds showed a marked decrease in TNF-alpha production in LPS-stimulated macrophages when treated with these derivatives .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
